8-Chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C7H6ClN3, and it is recognized for its potential applications in medicinal chemistry, particularly in drug development and material science. This compound has garnered attention due to its structural characteristics that enable various chemical modifications and biological interactions.
The synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyridine can be achieved through several methods, primarily involving cyclization reactions. The following are notable synthetic routes:
The molecular structure of 8-Chloro-2-methylimidazo[1,2-a]pyridine features a fused bicyclic system consisting of a pyridine and an imidazole ring. The presence of a chlorine atom at the 8-position significantly influences its chemical properties and biological interactions.
8-Chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 8-Chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. It is believed to inhibit or activate certain enzymes and receptors, leading to various biological effects such as:
The physical and chemical properties of 8-Chloro-2-methylimidazo[1,2-a]pyridine contribute to its behavior in different environments:
These properties are critical for determining its applications in various fields including medicinal chemistry and materials science.
8-Chloro-2-methylimidazo[1,2-a]pyridine has several scientific uses:
The strategic transformation of amodiaquine's core structure led to the discovery of 8-chloro-2-methylimidazo[1,2-a]pyridine as a superior Nurr1 agonist scaffold. This approach systematically replaced the hepatotoxic 4-aminophenol motif and metabolically vulnerable quinoline core of amodiaquine while preserving Nurr1 activation capabilities. Key structural modifications revealed that:
Table 1: Nurr1 Activation Parameters of Scaffold-Hopping Derivatives
Compound | Structure | EC₅₀ (µM) | Kd (µM) | Max Activation (Fold) |
---|---|---|---|---|
Amodiaquine | Quinoline-based | 20.0 | Not determined | 1.5 |
Fragment 3 | 8-Chloro-2-methylquinoline | 17.0 | Not determined | 1.7 |
Compound 8 | 8-Chloro-2-methylimidazo[1,2-a]pyridine | 7.0 | 2.7 | 2.0 |
Compound 9 | Imidazo[1,2-a]pyridine (chloro at 6-position) | Inactive | Weak binding | <1.2 |
Compound 10 | 2-Methylimidazo[1,2-a]pyridine (no chloro) | Inactive | Weak binding | <1.2 |
Notably, the imidazopyridine scaffold demonstrated substantially improved ligand efficiency metrics (LE = 0.59) compared to both amodiaquine (LE = 0.26) and the quinoline intermediate (LE = 0.50), validating scaffold-hopping as an effective strategy for Nurr1 agonist development [2]. The structural simplification simultaneously addressed toxicity concerns while enhancing target engagement—a dual achievement in neuroprotective compound optimization.
Fragment-based drug design leveraged 8-chloro-2-methylimidazo[1,2-a]pyridine as a privileged core structure for Nurr1 agonist development. This approach systematically explored structure-activity relationships (SAR) through strategic fragment growing and optimization:
Advanced derivatives achieved nanomolar potency (EC₅₀ = 100-300 nM) through strategic appendages to the core scaffold while maintaining favorable ligand efficiency metrics (LLE >2.0). These compounds demonstrated excellent cellular target engagement in neuronal models and effectively rescued tyrosine hydroxylase expression in Parkinsonian midbrain organoids, confirming their therapeutic potential. The fragment evolution successfully transformed a weak Nurr1 activator into a high-quality chemical probe suitable for target validation studies in neurodegenerative pathologies [2].
Table 2: Evolution of Nurr1 Agonists from Fragment Optimization
Compound | Key Structural Features | pEC₅₀ | LE | LLE | SILE |
---|---|---|---|---|---|
Fragment 8 | Core scaffold only | 5.2 | 0.59 | 3.28 | 2.45 |
Compound 24 | Core + optimized benzamide | 6.4 | 0.46 | 1.86 | 2.64 |
Compound 26 | Core + extended aryl group | 5.8 | 0.31 | 0.34 | 2.18 |
Compound 36 | Core + conformationally constrained substituent | 7.0 | 0.34 | 2.18 | 2.59 |
Multicomponent reactions (MCRs) provide efficient access to the imidazo[1,2-a]pyridine scaffold with significant advantages in step economy and structural diversity. Recent methodologies demonstrate particular relevance for constructing 8-chloro-2-methyl variants:
These MCR approaches demonstrate exceptional functional group tolerance, accommodating electron-donating (-OMe) and electron-withdrawing (-NO₂, halogens) substituents. The reaction efficiency correlates with electronic effects—electron-deficient aldehydes accelerate the reaction rate, reducing processing times to 4-5 hours versus 7 hours for electron-rich systems [6]. This electronic tuning capability facilitates targeted synthesis of 8-chloro derivatives through judicious reagent selection.
Table 3: Optimization of Multicomponent Reaction Conditions
Entry | Solvent System | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | Ethanol | None | 24 | 78 | 60 |
2 | Water/Ethanol (1:2) | None | 10 | 78 | 65 |
3 | Water/Ethanol (1:3) | None | 5 | 78 | 87 |
4 | Ethanol | Piperidine (20 mol%) | 24 | 78 | 57 |
5 | Acetonitrile | None | 24 | 82 | 0 |
Sustainable synthetic methodologies for 8-chloro-2-methylimidazo[1,2-a]pyridine emphasize solvent selection, catalyst design, and energy efficiency:
These green approaches consistently demonstrate atom economy improvements and reduced environmental impact factors (E-factors 2-5) compared to traditional methods. The aqueous KI/TBHP system exemplifies ideal green characteristics: benign solvent (water), metal-free catalysis, short reaction times (<2h), and high functional group tolerance—attributes aligning with multiple principles of green chemistry [1] [5].
Table 4: Comparison of Sustainable Synthetic Approaches
Methodology | Catalyst System | Solvent | Temperature | Time | Yield Range | Key Advantages |
---|---|---|---|---|---|---|
Ultrasound-assisted | KI/TBHP | Water | 50°C | 1.5-2h | 70-85% | No metal, base-free |
Flavin-Iodine dual catalysis | Flavin/I₂ | DMSO | 80°C | 12h | 65-78% | Aerobic oxidation, three-component |
Five-component cascade | None | Water/Ethanol | 78°C | 4-7h | 73-90% | Catalyst-free, high atom economy |
Microwave irradiation | Pd(OAc)₂ | DMF | 120°C | 15-30min | 75-92% | Rapid, ligand-free |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1